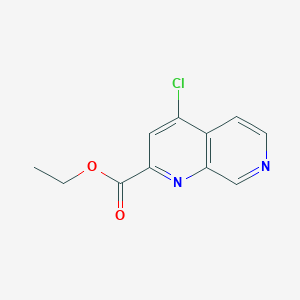

Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate is a chemical compound with the CAS Number: 250674-51-2 . It has a molecular weight of 236.66 . The IUPAC name for this compound is ethyl 4-chloro [1,7]naphthyridine-2-carboxylate . The Inchi Code for this compound is 1S/C11H9ClN2O2/c1-2-16-11(15)9-5-8(12)7-3-4-13-6-10(7)14-9/h3-6H,2H2,1H3 .

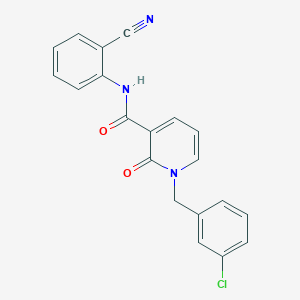

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H9ClN2O2/c1-2-16-11(15)9-5-8(12)7-3-4-13-6-10(7)14-9/h3-6H,2H2,1H3 . This indicates that the compound contains 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate serves as an important intermediate in the synthesis of naphthyridone derivatives. These derivatives have garnered attention due to their broad spectrum of biological activity, as demonstrated in a study that employed microwave-assisted synthesis for efficient and time-saving production (Leyva-Ramos et al., 2017).

Chemical Synthesis Techniques

- The compound has been synthesized using a method involving masking and regiosselective deprotonation, followed by selenation, oxidation, and syn-elimination (Kiely, 1991). This highlights its role in complex chemical syntheses.

Formation of Novel Compounds

- Research indicates its utility in forming novel compounds, such as N-arylazetidino[2,3-b][1,8]naphthyridin-2(1H)-ones and 1,2,4-triazolo[4,3-a][1,8]naphthyridines, with certain compounds evaluated for antibacterial activity (Mogilaiah et al., 2003).

Role in Antibacterial Research

- It's been used in the synthesis of 1-alkyl-1,4-dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acids, which are significant for their potential antibacterial properties (Rádl & Hradil, 1991).

Development of Antimalarial Agents

- This compound has also been involved in the development of potential antimalarial agents. However, the synthesized N4-substituted 1,5-naphthyridin-4-amines showed no significant antimalarial activity in preliminary screenings (Barlin & Tan, 1984).

Exploration in Organic Chemistry

- It plays a role in the field of organic chemistry, particularly in the synthesis of complex compounds like 4-Thiazolidinone and 2-Azetidinone derivatives, which have been characterized for their antibacterial activity (Mogilaiah et al., 1999).

Application in Ligand Chemistry

- The compound is useful in ligand chemistry, particularly in the synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is beneficial for promoting lower energy electronic absorption in metal complexes (Zong et al., 2008).

Conversion into Pyrimido[4,5-b] and [5,4-c][1,8]Naphthyridines

- This compound has been a precursor in the conversion to substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines, showcasing its versatility in chemical transformations (Plisson & Chenault, 2001).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

ethyl 4-chloro-1,7-naphthyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-5-8(12)7-3-4-13-6-10(7)14-9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWINXGVBMPCCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CN=C2)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2722459.png)

![2-(2-(2-Phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2722460.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2722463.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2722464.png)

![5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2722465.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid](/img/structure/B2722467.png)

![(2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)propyl]amine](/img/structure/B2722473.png)